3,4,5,6-Tetrachloropyridine-2-carboxylic acid (CAS: 10469-09-7), also known as tetrachloropicolinic acid, is a fully chlorinated, crystalline solid derivative of picolinic acid. It functions as a key, high-purity intermediate and raw material, particularly in the synthesis of agrochemicals like herbicides. Its notable properties include a high melting point of 210-214 °C and defined solubility in organic solvents such as DMSO and methanol, while being insoluble in water, which are critical attributes for industrial synthesis and process design.
Substituting this compound with close analogs often leads to significant process inefficiencies and yield loss. Using its direct downstream product, the herbicide 4-amino-3,5,6-trichloropicolinic acid (Picloram), is not viable for syntheses requiring reactions at the 4-position. Procuring crude mixtures or waste streams from Picloram production introduces isomeric impurities that complicate purification and can generate unwanted byproducts, whereas using the isolated, >95% pure acid ensures feedstock consistency. Starting with a less functionalized precursor like pentachloropyridine would necessitate developing and validating an additional, potentially low-yielding carboxylation step. Therefore, for direct, high-yield synthesis pathways, 3,4,5,6-Tetrachloropyridine-2-carboxylic acid serves as a non-interchangeable, process-optimized intermediate.
This compound is the direct precursor for the industrial preparation of the herbicide Picloram. The subsequent high-temperature, high-pressure ammonolysis reaction to substitute the 4-chloro group with an amino group proceeds with a reported yield of approximately 85%. Using a less-defined starting material, such as a mixture of chlorinated pyridine isomers, would introduce competitive side reactions and significantly complicate downstream purification.
| Evidence Dimension | Reaction Yield |
| Target Compound Data | Enables ~85% yield in the subsequent amination step to produce Picloram. |
| Comparator Or Baseline | Crude mixtures or isomeric byproducts which would result in lower yields and complex purification. |
| Quantified Difference | Provides a direct, high-yielding pathway compared to undefined starting materials. |
| Conditions | Industrial synthesis of 4-amino-3,5,6-trichloropicolinic acid via high-temperature, high-pressure ammonolysis. |
For manufacturers of Picloram or its derivatives, procuring this specific, high-purity precursor is critical for maximizing yield and process efficiency.
A patented process demonstrates that 3,4,5,6-Tetrachloropyridine-2-carboxylic acid can be synthesized and recovered from the waste residue of Picloram production. The process, involving diazotization and chlorination, yields the target compound with an effective content higher than 95%. This validates the compound's stability and isolability under industrial conditions, making it a reliable and well-characterized feedstock.
| Evidence Dimension | Achievable Purity from Industrial Feedstock |
| Target Compound Data | >95% effective content |
| Comparator Or Baseline | Unprocessed industrial waste residue from Picloram production. |
| Quantified Difference | Transforms a complex waste material into a high-purity, single-component raw material. |
| Conditions | Recovery and purification via diazotization and chlorination from Picloram production waste. |
This established purity standard ensures batch-to-batch consistency and predictable reactivity, justifying its procurement over cheaper, unrefined, or mixed-isomer alternatives.
The compound exhibits a high melting point of 210-214 °C, indicating significant thermal stability. This contrasts with other functionalized organic acids used in synthesis and formulation, such as malonic acid, which can show thermal decomposition well below 150 °C. The high stability of the tetrachlorinated pyridine core allows for its use in reactions requiring elevated temperatures without significant degradation, ensuring process integrity and final product purity.
| Evidence Dimension | Melting Point (Indicator of Thermal Stability) |
| Target Compound Data | 210-214 °C |
| Comparator Or Baseline | Other organic acids like malonic acid (decomposition onset reported between 113-128 °C in some studies). |
| Quantified Difference | Offers a significantly higher temperature tolerance, expanding the viable process window. |
| Conditions | Standard thermal analysis. |
Buyers requiring a robust intermediate for high-temperature synthesis or melt processing can rely on this compound's stability to prevent yield loss and the formation of thermal decomposition byproducts.
The compound is documented as being soluble in organic solvents like methanol and DMSO but insoluble in water. This solubility profile is a direct consequence of its highly chlorinated, lipophilic structure. This contrasts with less chlorinated or unsubstituted picolinic acids, which exhibit greater aqueous solubility. This property allows for straightforward, non-chromatographic purification methods, such as precipitation or anti-solvent crystallization by adding water to an organic solution, which is highly desirable for industrial scale-up.
| Evidence Dimension | Solvent Selectivity |
| Target Compound Data | Soluble in DMSO, Methanol; Insoluble in water. |
| Comparator Or Baseline | Less chlorinated pyridine carboxylic acids, which typically have higher water solubility. |
| Quantified Difference | Offers a distinct phase-separation behavior ideal for simplified, large-scale purification. |
| Conditions | Standard laboratory and industrial solvent systems. |
This clear solubility differential simplifies process design, enabling cost-effective purification strategies and efficient separation from water-soluble reagents or byproducts.
This compound is the right choice for the industrial synthesis of Picloram and related pyridine-based herbicides where final product purity and high-yield conversion are paramount. Its validated use as a >95% pure precursor ensures a reliable and efficient manufacturing process.
Ideal for multi-step syntheses where the carboxylic acid group acts as a handle for further modification (e.g., esterification, amidation) and the fully chlorinated ring provides a stable scaffold. Its defined structure prevents side-reactions that would occur with mixed-isomer feedstocks.
Suitable for incorporation into polymers, resins, or formulations that undergo high-temperature processing or are intended for high-temperature applications. The compound's intrinsic thermal stability (M.P. 210-214 °C) helps maintain chemical integrity under thermal stress.
The compound's insolubility in water and good solubility in select organic solvents make it a preferred reagent for syntheses where the exclusion of water is critical. This allows for clean reactions and simplifies workup procedures, such as precipitating the product by adding water.
Corrosive;Irritant